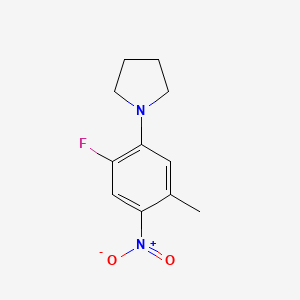
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ALA-LA-Nt-oxide, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
作用機序
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide exerts its antioxidant and anti-inflammatory effects by activating the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against neurotoxicity. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been shown to have anti-cancer properties, particularly in breast and prostate cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide is its high purity and yield, which makes it suitable for use in lab experiments. It also has low toxicity and is stable under various conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide research. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its anti-cancer properties, particularly in breast and prostate cancer cells. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to determine the optimal dosage and administration of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide.
合成法
The synthesis of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide involves the reaction of 2-mercaptothiazoline with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of allyl bromide and sodium hydride. The resulting product is then oxidized with hydrogen peroxide to yield 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide. This method has been optimized to yield a high purity product with a yield of over 80%.
科学的研究の応用
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-cancer properties, particularly in breast and prostate cancer cells.
特性
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)7-9-6-10(16)13(20-3)12(8-9)19-2/h4,6-8H,1,5H2,2-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJOUWSUAGOQE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-chloro-4,5-dimethoxybenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5060547.png)
![4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B5060560.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060582.png)
![N-(2-{[(2-methoxyphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5060586.png)

![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5060598.png)
![2,2,2-trifluoro-1-{1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5060608.png)
![4-(trifluoromethyl)-10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5060610.png)

![ethyl N-[(2-amino-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5060620.png)
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5060625.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5060643.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)